molecular formula C10H14N2O B2934623 4-(2-Methylpyridin-4-yl)morpholine CAS No. 131814-33-0

4-(2-Methylpyridin-4-yl)morpholine

Cat. No.: B2934623
CAS No.: 131814-33-0
M. Wt: 178.235
InChI Key: QDAQXSNJXIDHQJ-UHFFFAOYSA-N
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Description

4-(2-Methylpyridin-4-yl)morpholine is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a morpholine moiety at the 4-position. Key properties, such as solubility and reactivity, are influenced by the methyl group’s steric effects and the morpholine’s electron-rich nitrogen-oxygen ring .

Properties

IUPAC Name

4-(2-methylpyridin-4-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-9-8-10(2-3-11-9)12-4-6-13-7-5-12/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAQXSNJXIDHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpyridin-4-yl)morpholine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the reaction of 2-methylpyridine with morpholine in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpyridin-4-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the morpholine or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various functionalized derivatives of this compound .

Scientific Research Applications

4-(2-Methylpyridin-4-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-(2-Methylpyridin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions or receptors, and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights critical differences between 4-(2-Methylpyridin-4-yl)morpholine and related morpholine-containing compounds:

Compound Name CAS Molecular Formula Core Structure Substituents Key Properties/Activities Applications References
This compound N/A C10H14N2O Pyridine 2-methyl, 4-morpholine Enhanced lipophilicity, steric hindrance Potential kinase inhibitors N/A
4-(Pyridin-4-yl)morpholine 2767-91-1 C9H12N2O Pyridine 4-morpholine MP: 101–103°C; BP: 301.3±32.0°C Pharmaceutical intermediate
4-(4,6-Dichloropyrimidin-2-yl)morpholine 10397-13-4 C8H10Cl2N3O Pyrimidine 4,6-dichloro, 2-morpholine Electrophilic reactivity Agrochemical synthesis
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine 63894-67-7 C10H10ClN3OS Thienopyrimidine 2-chloro, 4-morpholine Sulfur-containing heterocycle Antimicrobial research
VPC-14449 (thiazole-linked analog) N/A C10H12Br2N4OS Thiazole 2,4-dibromoimidazole, morpholine Bromine-enhanced reactivity Antiviral studies

Key Observations

  • Thiazole- or quinoline-based analogs (e.g., compounds in ) demonstrate expanded aromatic systems, enhancing π-π stacking in biological targets .
  • Halogen substitutions (e.g., Cl, Br) in analogs like VPC-14449 or 4-(4,6-Dichloropyrimidin-2-yl)morpholine enhance reactivity in cross-coupling reactions .
  • Physicochemical Properties :

    • The melting point of 4-(Pyridin-4-yl)morpholine (101–103°C) suggests that the target compound may have a similar or higher range due to improved crystal packing from the methyl group .
    • Morpholine’s oxygen and nitrogen atoms contribute to hydrogen-bonding capacity, influencing solubility and bioavailability across all analogs .

Research Implications and Gaps

  • Biological Activity : While morpholine derivatives are associated with antimicrobial and anti-inflammatory activities (), the target compound’s methyl group could modulate target selectivity. Further in vitro studies are needed.
  • Stability Data : Thermal and photostability data for this compound are absent in the evidence; extrapolation from analogs suggests moderate stability under standard conditions.

Biological Activity

4-(2-Methylpyridin-4-yl)morpholine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its morpholine ring substituted with a 2-methylpyridine moiety. This specific substitution pattern influences its chemical reactivity and biological activity, making it a valuable compound in research and development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent:

Bacterial Strain MIC (µM) Mechanism
Staphylococcus aureus15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid synthesis

This compound's bactericidal action is attributed to its interference with protein synthesis pathways and the inhibition of peptidoglycan production in bacterial cell walls .

Anticancer Activity

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can act as a ligand for specific receptors involved in cancer cell signaling pathways. For instance, it has been found to inhibit the B-cell lymphoma 6 (BCL6) transcriptional repressor, which plays a critical role in diffuse large B-cell lymphoma (DLBCL):

Compound IC50 (nM) Cell Type
This compound10.7DLBCL cells
CCT37356712.5DLBCL cells

The compound's mechanism involves binding to the BCL6 protein, leading to altered cellular signaling and reduced proliferation of cancer cells .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Ligand Binding : The compound acts as a ligand that binds to various receptors or enzymes, modulating their activity.
  • Enzyme Inhibition : It inhibits key enzymes involved in critical pathways such as protein synthesis and cell proliferation.
  • Cell Signaling Modulation : By interacting with transcription factors like BCL6, it alters gene expression related to cancer progression.

In Vivo Studies

Recent pharmacokinetic studies conducted on Balb/C mice have provided insights into the bioavailability and efficacy of this compound:

  • Dosing : Administered at doses of 1 mg/kg (intravenous) and 5 mg/kg (oral).
  • Bioavailability : The oral bioavailability was found to be approximately 21%, indicating challenges in absorption compared to other compounds.
  • Half-Life : The compound exhibited a half-life of approximately 1.12 hours, suggesting moderate retention in systemic circulation .

These findings highlight the need for further optimization to enhance bioavailability and therapeutic potential.

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